molecular formula C34H43F5O5S B1680187 Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)- CAS No. 151555-47-4

Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-

Cat. No. B1680187
CAS RN: 151555-47-4
M. Wt: 658.8 g/mol
InChI Key: SDCUWFRXMLQNCS-LFAPAAFUSA-N
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Description

The compound “Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-” is a derivative of the estrane steroid known as estrin . Estrin, also known as estra-1,3,5(10)-triene, is a dehydrogenated estrane with double bonds specifically at the C1, C3, and C5(10) positions .


Molecular Structure Analysis

The molecular structure of estrin, the parent structure of the compound, consists of an estrane steroid core with double bonds at the C1, C3, and C5(10) positions . The compound you mentioned likely has additional functional groups attached to this core structure.

Scientific Research Applications

Antiestrogenic Activity

RU 58668 is a pure antiestrogen that downregulates estrogen receptor expression . It displays potent antiproliferative activity in vitro .

Breast Cancer Treatment

RU 58668 has been used in the treatment of breast cancer. It has been shown to cause long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo . A human breast cancer cell line, MCF-7/RU58 R-1, was developed to study the mechanisms behind acquired resistance to RU 58668 .

Nanoparticle Drug Delivery

RU 58668 has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly(ethylene glycol) (PEG) chains . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .

Multiple Myeloma Treatment

In most of multiple myeloma (MM) cells, the “pure” antiestrogen (AE) RU 58668 (RU) induced either a G1-arrest or apoptosis .

Resistance Study

The RU 58,668-resistant cell line MCF-7/RU58 R-1 was developed to study the mechanisms behind acquired resistance to RU 58,668 . The RU58 R-1 cell line was responsive to tamoxifen, but cross-resistant to ICI 182,780 and the estrogen-sensitivity was reduced compared to the parental MCF-7 cell line .

Protein Expression Study

The protein levels of ERα, IGF-I Receptor (IGF-IR) and Bcl-2 were severely reduced when RU58 R-1 cells were cultured with RU 58,668 . The ERα level increased upon withdrawal of RU 58,668 and the ERα protein was destabilized by RU 58,668 in both cell lines .

properties

IUPAC Name

(8S,9R,11S,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28+,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCUWFRXMLQNCS-LFAPAAFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43F5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-

CAS RN

151555-47-4
Record name (11β,17β)-11-[4-[[5-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]estra-1,3,5(10)-triene-3,17-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151555-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-
Reactant of Route 2
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-
Reactant of Route 3
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-
Reactant of Route 4
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-
Reactant of Route 5
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-
Reactant of Route 6
Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-

Citations

For This Compound
1
Citations
IPC Class, A USPC - The Journal of Pharmacology and …, 2013 - patentsencyclopedia.com
Compounds and Methods for Treating Pain - Patent application Patents - stay tuned to the technology Inventors list Assignees list Classification tree browser Top 100 Inventors Top 100 …
Number of citations: 1 www.patentsencyclopedia.com

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